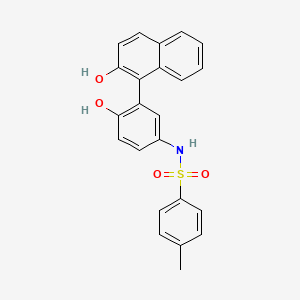![molecular formula C16H12ClNO2S B2961186 (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate CAS No. 477887-87-9](/img/structure/B2961186.png)
(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (E)-N’-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives were synthesized and characterized using conventional methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the InChI code for a similar compound, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine, is 1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2/b19-12+ .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (1E)-1-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine has a molecular weight of 282.77 and is a solid at room temperature .科学的研究の応用
Synthesis and Medicinal Chemistry
The compound (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate, while not directly mentioned in available literature, falls within a class of chemicals involved in complex synthesis processes and medicinal chemistry applications. For instance, compounds with similar structural features have been synthesized and evaluated for various biological activities. One such example is the synthesis and molecular docking of thiophene derivatives for antibacterial evaluation, where derivatives showed promising activity against bacterial strains (Ravichandiran et al., 2015). Another study focused on the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives, demonstrating potent cytotoxic activity against cancer cell lines, suggesting that similar compounds may possess significant therapeutic potential (Ravichandiran et al., 2019).
Organic Synthesis and Chemical Properties
Organic synthesis of structurally complex molecules often involves intermediate compounds similar to this compound. A related process involves the concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives from naphthalene, showcasing the versatility of naphthalene derivatives in organic synthesis (Göksu et al., 2003). Additionally, the synthesis of methyl arylvinyldiazoacetates for enantioselective C-H functionalization highlights the utility of naphthalene-based compounds in achieving stereochemical complexity in synthetic chemistry (Manning & Davies, 2007).
Environmental and Process Chemistry
The recovery and reuse of solvents in the production of thiophene derivatives, such as the recovery of acetic acid from the production process of methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, demonstrate the environmental considerations in the chemical industry. This work emphasizes the importance of solvent recovery for sustainability and cost reduction in pharmaceutical and agrochemical production (Tian-gui, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-15-12(8-7-11-4-1-2-5-13(11)15)10-18-20-16(19)14-6-3-9-21-14/h1-6,9-10H,7-8H2/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXNFPPAQLUPJF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)
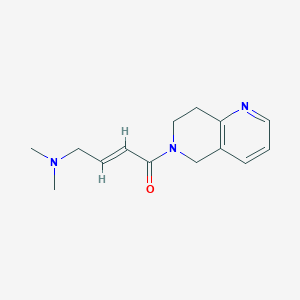

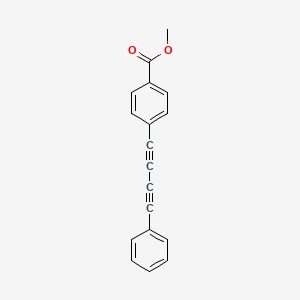
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

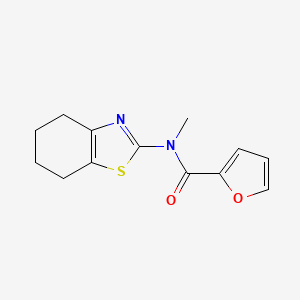
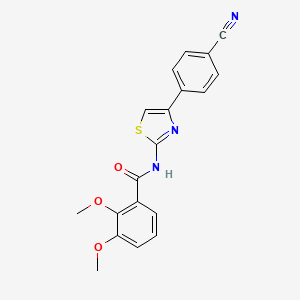
![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

